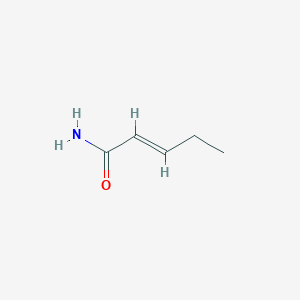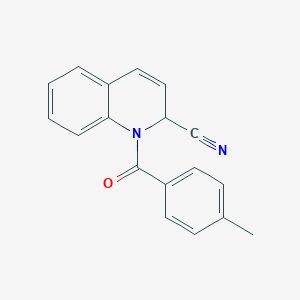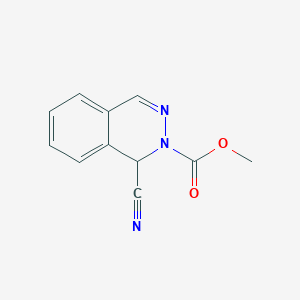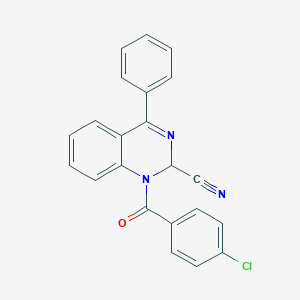
2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone, also known as MPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPE is a white, crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol.
作用机制
The mechanism of action of 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has also been shown to activate the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain sensation.
Biochemical and Physiological Effects:
2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has also been shown to inhibit the proliferation of cancer cells, such as breast cancer cells. In vivo studies have demonstrated that 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone in lab experiments is its versatility. 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone can be easily modified to introduce different functional groups, which can be used to tailor its properties for different applications. However, one of the limitations of using 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone is its relatively low solubility in water, which can make it difficult to work with in aqueous systems.
未来方向
There are several future directions for the research of 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone. One area of interest is the development of 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone-based materials for electronic and optoelectronic applications. Another area of interest is the investigation of 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone as a potential therapeutic agent for the treatment of inflammatory and neuropathic pain. Additionally, the development of new synthetic methods for 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone and its derivatives could lead to the discovery of novel compounds with improved properties.
合成方法
The synthesis of 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone involves the reaction of 4-methoxybenzaldehyde and morpholine with ethyl chloroacetate. The reaction is carried out in the presence of a base and a catalyst, such as triethylamine and p-toluenesulfonic acid, respectively. The product is then purified using column chromatography to obtain pure 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone.
科学研究应用
2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In materials science, 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has been used as a building block for the synthesis of novel organic materials. In analytical chemistry, 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has been used as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
2-(4-methoxyphenyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-12-4-2-11(3-5-12)10-13(15)14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVYNDOSYDGTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


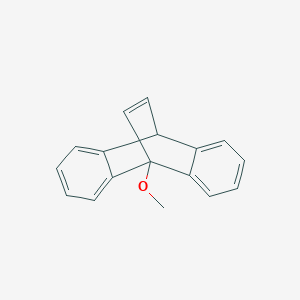
![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)
![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)

